molecular formula C12H19NO4S B273314 N-butyl-2,5-dimethoxybenzenesulfonamide

N-butyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B273314
M. Wt: 273.35 g/mol
InChI Key: QFSRKBBIENMLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions and an N-butyl chain attached to the sulfonamide nitrogen. Sulfonamides are broadly utilized in medicinal and materials chemistry due to their stability, tunable solubility, and biological activity, though specific applications for this compound remain uncharacterized in the available literature .

Properties

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

N-butyl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO4S/c1-4-5-8-13-18(14,15)12-9-10(16-2)6-7-11(12)17-3/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

QFSRKBBIENMLGU-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (Compound 25)

  • Structural Differences: The nitrogen substituent in compound 25 is diisobutyl, compared to the N-butyl group in the target compound.
  • Synthesis : Compound 25 was synthesized via a metal-free electrochemical method using diisobutylamine, achieving a 63% yield after purification. This suggests that analogous routes could be feasible for synthesizing N-butyl-2,5-dimethoxybenzenesulfonamide by substituting diisobutylamine with N-butylamine .
  • Physical Properties: No direct data on melting points, solubility, or stability are provided, but the off-white solid state of compound 25 indicates moderate crystallinity, a trait likely shared with the target compound.

N-butyl-2 Cyanoacrylate (Glubran-2®)

  • Functional Group Contrast: Unlike sulfonamides, Glubran-2® is a cyanoacrylate adhesive polymer. While both compounds feature an N-butyl chain, their core functionalities differ drastically—sulfonamides are sulfonic acid derivatives, whereas cyanoacrylates are acrylic esters.
  • Applications: Glubran-2® is clinically employed for embolization procedures (e.g., ovarian vein occlusion) due to its rapid polymerization under physiological conditions. In contrast, sulfonamides like this compound are more commonly associated with antimicrobial or enzyme-inhibitory roles, though none are specified here .

Key Observations:

Structural Impact : The N-alkyl chain length and branching influence physicochemical properties. Diisobutyl groups may reduce aqueous solubility compared to linear N-butyl chains.

Synthetic Feasibility : Electrochemical methods for sulfonamide synthesis (as in compound 25 ) are efficient and metal-free, suggesting scalability for related derivatives.

Functional Divergence: Despite shared N-butyl motifs, sulfonamides and cyanoacrylates occupy distinct niches, underscoring the importance of core functional groups in determining utility.

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